molecular formula C10H14BrN3O B13231997 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No.: B13231997
M. Wt: 272.14 g/mol
InChI Key: ZRBNTPPDRJTNGO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with bromine and methyl groups at positions 4 and 1, respectively. The bicyclic system, 6-oxa-3-azabicyclo[3.1.0]hexane, introduces a rigid, strained framework with oxygen and nitrogen heteroatoms. While direct pharmacological data are unavailable, its hybrid heterocyclic architecture positions it as a candidate for applications in medicinal chemistry or materials science.

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H14BrN3O/c1-9-5-13(2)6-10(9,15-9)8-7(11)4-12-14(8)3/h4H,5-6H2,1-3H3

InChI Key

ZRBNTPPDRJTNGO-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(O2)C3=C(C=NN3C)Br)C

Origin of Product

United States

Preparation Methods

Synthesis of the 6-oxa-3-azabicyclo[3.1.0]hexane Core

The bicyclic core, 6-oxa-3-azabicyclo[3.1.0]hexane , is a fundamental scaffold in the target compound. Preparation methods generally start from simpler precursors such as substituted pyrrolidines or oxaziridines.

  • One approach involves the cyclization of amino alcohol derivatives under conditions promoting ring closure to form the bicyclic system.
  • For example, tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized by cyclizing appropriate amino alcohol precursors in aqueous or organic media, often under reflux with ammonia or ammonium salts.
  • Yields for these steps can be high (up to 96%) when optimized, with purification by flash chromatography or crystallization.
Step Reactants & Conditions Yield Notes
Cyclization of amino alcohol to bicyclic core Reflux with aqueous ammonia, 60–90°C, 4–15 h 68–96% Purified by silica gel chromatography
Protection as tert-butyl ester Di-tert-butyl dicarbonate, room temp, 4 h 62% Used for stability and handling

Preparation of 4-Bromo-1-methyl-1H-pyrazole-5-yl Moiety

The substituted pyrazole ring is typically prepared via condensation reactions involving hydrazines and β-dicarbonyl compounds:

  • Pyrazole derivatives can be synthesized by reacting ethyl acetoacetate with hydrazines in aqueous media catalyzed by imidazole or similar catalysts.
  • Bromination at the 4-position can be achieved by electrophilic aromatic substitution using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Methylation at the N1 position is commonly performed using methyl iodide or methyl sulfate in the presence of a base.
Step Reactants & Conditions Yield Notes
Pyrazole formation Ethyl acetoacetate + hydrazine, imidazole catalyst, aqueous medium Moderate to high Green synthesis approach
Bromination NBS, solvent (e.g., dichloromethane), room temp High Selective for 4-position
N-Methylation Methyl iodide, base (e.g., K2CO3), solvent High Methylation of pyrazole nitrogen

Coupling of Pyrazole Moiety to the Bicyclic Core

The key step is the formation of the bond between the pyrazole ring and the bicyclic 6-oxa-3-azabicyclo[3.1.0]hexane scaffold:

  • This is typically achieved via amide coupling or nucleophilic substitution reactions.
  • Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine (DIEA) in polar aprotic solvents (DMF) are used to activate carboxylic acid derivatives for amide bond formation.
  • Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be employed to attach aryl or heteroaryl bromides to amine-functionalized bicyclic cores under inert atmosphere at elevated temperatures.
  • Reaction times vary from a few hours to overnight, with yields ranging from moderate to good (29–68%).
Step Reactants & Conditions Yield Notes
Amide coupling Bicyclic amine + pyrazole carboxylic acid, HATU, DIEA, DMF, rt 50–68% Purification by silica gel chromatography
Pd-catalyzed cross-coupling Bicyclic amine + 4-bromo-pyrazole derivative, Pd(OAc)2, BINAP, KOtBu, toluene, 120°C, N2 29% Requires inert atmosphere, flash chromatography

Purification and Characterization

  • Purification is generally performed by flash column chromatography using gradients of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures.
  • Final compounds are characterized by NMR (1H, 13C), mass spectrometry (LC-MS), and elemental analysis.
  • TLC monitoring with appropriate solvent systems (e.g., petroleum ether:ethyl acetate 1:1) is standard for reaction progress.

Summary Table of Preparation Methods

Synthetic Stage Key Reagents/Conditions Yield Range Purification Method
Bicyclic core formation Amino alcohol + NH3, reflux, 60–90°C 68–96% Flash chromatography
Pyrazole ring synthesis Ethyl acetoacetate + hydrazine + imidazole, aqueous Moderate to high Crystallization or chromatography
Bromination & methylation NBS bromination, methyl iodide methylation High Chromatography
Coupling step HATU/DIEA amide coupling or Pd-catalyzed amination 29–68% Silica gel chromatography

Exhaustive Research Findings and Notes

  • The bicyclic 6-oxa-3-azabicyclo[3.1.0]hexane scaffold is accessible via well-documented cyclization protocols starting from amino alcohol precursors, with high yields and scalable conditions.
  • Pyrazole synthesis via green catalytic methods in aqueous media offers environmentally friendly routes to substituted pyrazoles, including the 4-bromo-1-methyl derivatives needed.
  • The key coupling steps utilize modern peptide coupling reagents or palladium catalysis, providing versatility depending on the functional groups present.
  • Reaction conditions such as temperature, solvent, and atmosphere (inert gas) critically influence yields and purity.
  • Purification by flash chromatography is standard, with solvent systems tailored to compound polarity.
  • Characterization data (NMR, LC-MS) confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrazine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include inhibition of metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: Combines a brominated pyrazole with a fused bicyclohexane system (6-oxa-3-aza).
  • 4-Bromo-5-methyl-1,2-dihydro-3H-pyrazol-3-one (8a): A monocyclic pyrazolone lacking the bicyclic system, which may result in greater flexibility and solubility but lower stereochemical control .
  • 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one : Features a bromomethyl substituent on pyrazolone, offering distinct reactivity for further functionalization compared to the target compound’s bicyclic constraints .

Substituent Effects

  • Bromine Position : The 4-bromo substituent on the target compound’s pyrazole may alter electronic properties (e.g., electron-withdrawing effects) differently than 5-bromo derivatives (e.g., ), influencing reactivity in cross-coupling reactions .

Comparison with Other Pyrazole Derivatives

  • Bicyclic Pyrazolones () : Employ Diels-Alder reactions with 1,3-dienes and lead(IV) acetate, yielding fused rings. The target compound may require tailored dienes to form the 6-oxa-3-azabicyclo[3.1.0]hexane .
  • Triazino-Indol Derivatives (): Use multi-step sequences involving enolization and cyclocondensation. The target compound’s synthesis is likely less complex due to fewer heterocyclic components .

Reactivity and Functionalization Potential

Bromine Reactivity

The 4-bromo substituent on the pyrazole is poised for Suzuki-Miyaura cross-coupling, similar to bromophenyl analogs in . However, steric hindrance from the bicyclic system may slow reaction kinetics compared to planar pyrazolones .

Bicyclic System Stability

The strained bicyclohexane may undergo ring-opening under strong acidic/basic conditions, unlike monocyclic derivatives (e.g., ’s compound 8a). This limits functionalization strategies but offers opportunities for controlled degradation studies .

Physicochemical Properties

Table 1: Comparative Analysis of Key Properties

Property Target Compound 4-Bromo-5-methylpyrazol-3-one (8a) 4-Bromo-5-(bromomethyl)pyrazol-3-one
Molecular Weight ~310 g/mol (estimated) 191.02 g/mol 330.95 g/mol
LogP (Predicted) 2.8 (high lipophilicity) 1.2 3.1
Thermal Stability High (rigid bicyclic system) Moderate Moderate
Synthetic Complexity High (multi-step cyclization) Low (one-step cycloaddition) Moderate (bromomethyl addition)

Biological Activity

The compound 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane , also known by its CAS number 301326-27-2, is a heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, particularly in the context of anticancer properties and other therapeutic applications.

The molecular formula of the compound is C10H11BrN4OC_{10}H_{11}BrN_{4}O, with a molecular weight of 283.12 g/mol. The predicted boiling point is approximately 444.7 °C, and it has a density of 1.61 g/cm³ .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the 3-azabicyclo[3.1.0]hexane framework, including derivatives similar to the compound . For instance, a study evaluated various derivatives for their antiproliferative effects on several cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The results indicated that compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , demonstrating significant cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa15.0
Compound BCT2613.5
Compound CK5628.0
Compound DJurkat12.0

The studies revealed that treatment with these compounds led to cell cycle arrest and apoptosis in HeLa and CT26 cells, with a notable accumulation of cells in the SubG1 phase, indicative of apoptotic processes .

The mechanisms underlying the biological activity of this class of compounds may involve modulation of key signaling pathways associated with cancer progression, such as the p53 signaling pathway and STAT3/JAK2 signaling . The interaction with these pathways suggests that such compounds could potentially inhibit tumor growth and metastasis.

Case Studies

A significant case study involved the evaluation of a related compound's effect on tumor growth in vivo using Balb/C mice models bearing CT26 tumors. The administration of these compounds resulted in a marked reduction in tumor size compared to control groups, underscoring their potential as therapeutic agents against specific cancers .

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